molecular formula C16H22N2O5 B5473367 2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID

2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID

Cat. No.: B5473367
M. Wt: 322.36 g/mol
InChI Key: CDKVHGCWABFZIY-UHFFFAOYSA-N
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Description

2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethoxyphenyl group and an oxoethoxyacetic acid moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-ethoxyphenylamine with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with ethyl oxalyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield 2-{2-[4-(2-carboxyphenyl)piperazino]-2-oxoethoxy}acetic acid .

Scientific Research Applications

2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with adrenergic receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can affect neurotransmitter release, muscle contraction, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • Trazodone
  • Naftopidil
  • Urapidil

Uniqueness

Compared to these similar compounds, 2-{2-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ethoxyphenyl and oxoethoxyacetic acid moieties contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

2-[2-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-2-23-14-6-4-3-5-13(14)17-7-9-18(10-8-17)15(19)11-22-12-16(20)21/h3-6H,2,7-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKVHGCWABFZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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